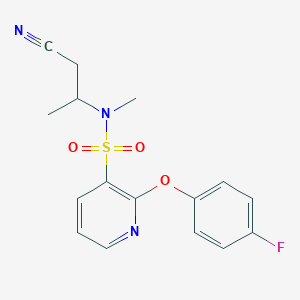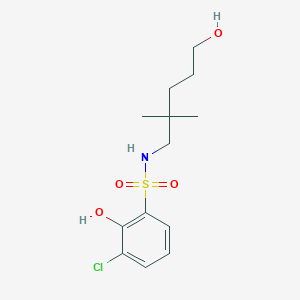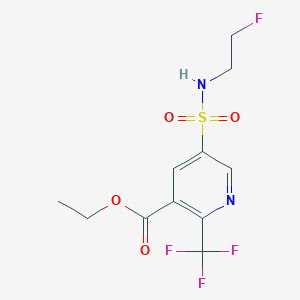![molecular formula C19H28N2O2 B6750986 4-[[1-(2-Methoxyphenyl)cyclopentyl]methylamino]azepan-2-one](/img/structure/B6750986.png)
4-[[1-(2-Methoxyphenyl)cyclopentyl]methylamino]azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[1-(2-Methoxyphenyl)cyclopentyl]methylamino]azepan-2-one is a complex organic compound with a unique structure that includes a methoxyphenyl group, a cyclopentyl ring, and an azepanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(2-Methoxyphenyl)cyclopentyl]methylamino]azepan-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of primary amines followed by cyclization reactions. The reaction conditions often require the use of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[[1-(2-Methoxyphenyl)cyclopentyl]methylamino]azepan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
4-[[1-(2-Methoxyphenyl)cyclopentyl]methylamino]azepan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[[1-(2-Methoxyphenyl)cyclopentyl]methylamino]azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
4-[[1-(2-Methoxyphenyl)cyclopentyl]methylamino]azepan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications .
Propiedades
IUPAC Name |
4-[[1-(2-methoxyphenyl)cyclopentyl]methylamino]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-23-17-9-3-2-8-16(17)19(10-4-5-11-19)14-21-15-7-6-12-20-18(22)13-15/h2-3,8-9,15,21H,4-7,10-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRDQTJXSWOFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCCC2)CNC3CCCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[(1S,3R)-3-(dimethylsulfamoylmethyl)cyclopentyl]carbamate](/img/structure/B6750920.png)
![N-butyl-2-[4-hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]propanamide](/img/structure/B6750924.png)
![N-methyl-4-[1-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B6750928.png)
![Methyl 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-3-phenylpropanoate](/img/structure/B6750931.png)
![N-(5-amino-2-fluorophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide](/img/structure/B6750938.png)
![N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide](/img/structure/B6750945.png)

![N-(2,5-dichlorophenyl)-3-[4-hydroxy-2-(hydroxymethyl)-2-methylpyrrolidin-1-yl]propanamide](/img/structure/B6750967.png)
![2-[2-[(4-Fluoro-3-methylphenyl)methylamino]pyridin-4-yl]ethanol](/img/structure/B6750976.png)
![2-[5-[(4-Fluoro-3-methylphenyl)methylamino]-2-methylbenzimidazol-1-yl]propane-1,3-diol](/img/structure/B6750981.png)
![Methyl 2-(3-hydroxyphenyl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]acetate](/img/structure/B6750991.png)
![1-[(4-fluoro-3-methylphenyl)methyl]-2-(1H-1,2,4-triazol-5-yl)piperidine](/img/structure/B6750994.png)
